molecular formula C12H5Cl5O2 B12797731 Phenol, 3-(pentachlorophenoxy)- CAS No. 78576-71-3

Phenol, 3-(pentachlorophenoxy)-

Cat. No.: B12797731
CAS No.: 78576-71-3
M. Wt: 358.4 g/mol
InChI Key: ZCYNIZCWJJBUDF-UHFFFAOYSA-N
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Description

Researchers can utilize Phenol, 3-(pentachlorophenoxy)-, a compound featuring a pentachlorophenol moiety, for various investigative applications. Pentachlorophenol (PCP) is a well-characterized organochlorine compound with a long history of use as a broad-spectrum biocide, functioning as a fungicide, herbicide, insecticide, and disinfectant . Its primary, historical mechanism of action as a wood preservative was to control wood-decaying fungi, owing to its high efficacy, insolubility in water, and resistance to leaching . In scientific research, PCP has been identified as a pervasive environmental pollutant and an endocrine-disrupting compound . Recent studies in environmental health have explored its association with adverse outcomes such as gestational diabetes mellitus, investigating the metabolomic pathways that may be partially mediated by PCP exposure . From a biochemical perspective, PCP and related polychlorinated phenols are known to interact with human enzymes, serving as substrates for human hydroxysteroid sulfotransferase (hSULT2A1), which may be a significant component of their metabolism in humans . Furthermore, phenol exposure has been studied in toxicological models for its potential to promote tumor-related signaling and angiogenesis through pathways like ERK/p38/HIF-1α . Due to its high toxicity and persistence, PCP was added to the Stockholm Convention's list of persistent organic pollutants (POPs), and its industrial use is being phased out globally . This regulatory status makes it a compound of significant interest for environmental monitoring, bioremediation studies, and toxicological research, particularly in understanding the fate and effects of chlorinated aromatic compounds in ecosystems.

Properties

CAS No.

78576-71-3

Molecular Formula

C12H5Cl5O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(2,3,4,5,6-pentachlorophenoxy)phenol

InChI

InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6/h1-4,18H

InChI Key

ZCYNIZCWJJBUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Temperature: Chlorination is conducted between 65°C and 200°C, with a preferred maximum around 100°C to 120°C to balance reaction rate and product quality.
  • Catalysts: Various metal chlorides are used to catalyze the chlorination, including:

    • Antimonous chloride (SbCl3)
    • Iron (Fe)
    • Aluminum trichloride (AlCl3)
    • Stannous chloride (SnCl2)
    • Cuprous chloride (CuCl)

    The catalyst quantities are typically above 10% relative to phenol, with copper used in trace amounts (0.005 to 0.03 parts per 100 parts phenol) and aluminum to copper ratios preferred between 2:1 and 4:1 for optimal activity.

Reaction Mechanism

  • The process involves successive replacement of five hydrogen atoms on the benzene ring of phenol by chlorine atoms.
  • Chlorine is introduced subsurface into the phenol under stirring.
  • The reaction is exothermic; initial heating is applied to start the reaction, then discontinued as the reaction sustains itself.
  • Catalysts may be added at the start or after partial chlorination (e.g., after two chlorine atoms have been introduced).

Quality Control Parameters

  • Assay: The pentachlorophenol content should be at least 90% for high purity.
  • Color: The product should have a light color, preferably below 3 on the NPA scale (a colorimetric scale for phenolic compounds).
  • Alkali Insoluble Material: Should be minimized to less than 0.3% to ensure purity.
  • Crystallization Point: Preferably about 180°C or above, indicating high purity.

Post-Reaction Treatment

  • Steaming the crude product for 1 to 10 minutes can significantly improve color without reducing assay or increasing insoluble material.
  • Small amounts (0.001% to 1%) of alkanols (e.g., ethyl alcohol or isopropyl alcohol) may be added to improve color.

Synthesis of Phenol, 3-(pentachlorophenoxy)-

Formation of Pentachlorophenoxy Intermediate

  • Pentachlorophenol or chlorinated phenol derivatives serve as electrophilic partners.
  • The pentachlorophenoxy group is generated by deprotonation of pentachlorophenol to form the pentachlorophenolate ion, which acts as a nucleophile.

Nucleophilic Aromatic Substitution

  • The pentachlorophenolate ion reacts with phenol derivatives at the 3-position via nucleophilic aromatic substitution or etherification.
  • Reaction conditions typically involve:
    • Use of a base to generate the phenolate ion from phenol.
    • Controlled temperature to favor substitution at the 3-position.
    • Solvent systems that facilitate nucleophilic substitution (e.g., polar aprotic solvents).

Optimization and Yield

  • Reaction time and temperature are optimized to maximize yield and selectivity.
  • Use of catalysts or phase transfer agents may enhance reaction rates.
  • Purification involves crystallization or chromatographic techniques to isolate the target compound with high purity.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Range/Value Notes
Chlorination Temperature 65°C – 200°C (preferably ~100°C) Controlled to avoid over-chlorination
Catalyst Types SbCl3, Fe, AlCl3, SnCl2, CuCl Aluminum metal preferred over AlCl3
Catalyst Loading >10% (metal chlorides), CuCl 0.005-0.03 parts/100 parts phenol Aluminum to copper ratio 2:1 to 4:1
Chlorination Time ~7.5 hours Monitored by specific gravity and chromatography
Pentachlorophenol Assay ≥90% High purity required
Alkali Insoluble Material ≤0.3% Lower is better
NPA Color Scale ≤3 Light color preferred
Post-treatment Steaming 1-10 min, alkanol addition Improves color without assay loss

Research Findings and Notes

  • The chlorination process is sensitive to reaction conditions; over-chlorination leads to off-spec products with lower crystallization points and higher insoluble content.
  • The use of porous aluminum and copper granules as catalysts improves reaction efficiency and product quality.
  • Steaming post-treatment is a critical step to reduce color impurities.
  • Starting materials can include phenol, monochlorophenols (e.g., p-chlorophenol), and dichlorophenols (e.g., 2,4-dichlorophenol), with similar yields and product quality.
  • The reaction is exothermic, and temperature control is essential to maintain fluidity and prevent side reactions.
  • The nucleophilic substitution to attach the pentachlorophenoxy group to phenol at the 3-position requires careful control of base and solvent conditions to achieve regioselectivity.

Chemical Reactions Analysis

Types of Reactions: Phenol, 3-(pentachlorophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens, nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Mechanism of Action

The mechanism of action of phenol, 3-(pentachlorophenoxy)- involves its interaction with biological molecules and cellular pathways. As a potent proteolytic agent, it can dissolve tissue on contact via proteolysis. When injected next to a nerve, it produces chemical neurolysis, which is nonselective across nerve fiber size . This compound’s effects are mediated through its interaction with molecular targets, including enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Chemical Stability and Reactivity

Pentachlorophenol (PCP): PCP is a parent compound with five chlorine atoms on the phenol ring. It is highly stable and resistant to biodegradation. However, under alkaline conditions, PCP reacts with calcium hydroxide to form hydroxycalcium phenoxides (PhOCaOH) and calcium phenoxide complexes, which may alter its environmental mobility .

Tetrachlorocatechols (e.g., 4,5-Dichlorocatechol): While less chlorinated, tetrachlorocatechols exhibit antiplatelet activity (IC₅₀ ≈ 3.35 ± 0.92 µM for 4,5-dichlorocatechol) but lack the dioxin-forming propensity of pentachlorophenoxy-substituted compounds.

Environmental Impact and Toxicity

Dioxin Formation:

  • Environmental samples contaminated with PCP derivatives, including nonaC2PP (a polychlorinated phenoxyphenol isomer), demonstrate OCDD formation even at parts-per-billion levels .
  • PCP and Other Chlorophenols: While PCP itself contains OCDD impurities, its derivatives like pentachlorophenoxy compounds are more direct precursors due to their labile phenoxy groups.

Biological Activity:

  • Its bioactivity is likely overshadowed by its toxicity.
  • Enzyme Interactions: Chlorophenols generally exhibit lower affinity for phenol hydroxylase compared to fluorophenols. The pentachlorophenoxy group may further reduce enzymatic degradation rates, enhancing environmental persistence .

Regulatory Status

  • PCP and Derivatives: Globally restricted under the Stockholm Convention on POPs. The Rotterdam Convention mandates prior informed consent for international trade .

Data Tables

Table 1: Key Properties and Regulatory Status of Chlorinated Phenolic Compounds

Compound Chlorination Pattern Dioxin Formation Potential Regulatory Status Bioactivity (IC₅₀, µM)
Phenol, 3-(Pentachlorophenoxy)- 3-(C₆Cl₅O) High (forms OCDD) Restricted (Swiss Ordinance) Not studied
Pentachlorophenol (PCP) C₆Cl₅OH Moderate (contains OCDD) Banned/restricted globally N/A
4,5-Dichlorocatechol 4,5-Cl₂ on catechol None Unregulated 3.35 ± 0.92
4-Chlorocatechol 4-Cl on catechol None Unregulated 3.66 ± 0.29

Table 2: Environmental Persistence and Toxicity

Compound Half-life (Soil) Log Kₒw LD₅₀ (Rat, oral)
Phenol, 3-(Pentachlorophenoxy)- >1 year* ~6.5 (est.) Not available
Pentachlorophenol 150–300 days 5.86 27–175 mg/kg
4,5-Dichlorocatechol 30–60 days 3.2 >500 mg/kg

*Estimated based on higher chlorination and structural complexity.

Research Findings and Implications

  • Dioxin Contamination: Phenol, 3-(pentachlorophenoxy)- contributes to OCDD in environmental samples, particularly in regions with historical PCP use. Mitigation strategies, such as urea-calcium oxide mixtures, can inhibit dioxin formation by neutralizing acidic PCP derivatives .
  • Regulatory Gaps: Despite restrictions, legacy contamination from pentachlorophenoxy compounds remains a global issue. Analytical methods (e.g., 13C NMR) are critical for tracking these precursors .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-(pentachlorophenoxy)-phenol in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using bonded phases like 3-(pentachlorophenoxy)propylsilane is effective for separation. Coupling with mass spectrometry (MS) enhances specificity, particularly for distinguishing co-eluting contaminants such as polychlorinated dibenzo-p-dioxins (PCDDs) . Researchers must validate methods using spiked matrices to account for matrix effects, as occupational studies often involve mixed exposures .

Q. How can researchers ensure the purity of synthesized 3-(pentachlorophenoxy)-phenol to avoid polychlorinated dibenzo-p-dioxin (PCDD) impurities?

  • Methodological Answer : Synthesis should occur under controlled temperatures (<200°C) to prevent thermal degradation into dioxins. Post-synthesis purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and rigorous analysis via gas chromatography-mass spectrometry (GC-MS) are critical. Monitoring for octachlorodibenzo-p-dioxin (OCDD) is essential, as PCP derivatives are known precursors .

Q. What regulatory frameworks govern the handling of 3-(pentachlorophenoxy)-phenol in laboratory settings?

  • Methodological Answer : The Rotterdam Convention prohibits its use due to bioaccumulation, toxicity, and formation of hazardous byproducts (e.g., OCDD). Researchers must adhere to protocols for containment, waste disposal (e.g., incineration at >850°C), and documentation under Annex III of the Convention. National regulations, such as Switzerland’s Ordinance on Hazardous Substances, further restrict its storage and transport .

Advanced Research Questions

Q. What experimental approaches elucidate the reaction mechanisms of 3-(pentachlorophenoxy)-phenol in forming chlorinated dioxins under thermal degradation?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C) combined with 13C NMR can track structural changes during degradation. For example, studies on pentachlorophenol (PCP) demonstrate that phenolic oxygen abstraction by calcium oxide inhibits dioxin formation, suggesting analogous pathways for 3-(pentachlorophenoxy)-phenol . Thermogravimetric analysis (TGA) coupled with GC-MS identifies intermediate radicals and quantifies OCDD yields .

Q. How do co-exposed preservatives confound toxicological assessments of 3-(pentachlorophenoxy)-phenol in occupational health studies?

  • Methodological Answer : Multivariate regression models are necessary to isolate effects from mixed exposures (e.g., creosote or other chlorophenols). In vitro assays using human hepatocyte cultures with single-compartment exposure systems (e.g., microfluidic chips) reduce confounding. Biomarkers like urinary pentachlorophenol metabolites should be normalized to creatinine levels to account for renal clearance variability .

Q. What advanced oxidation processes (AOPs) effectively mitigate the environmental persistence of 3-(pentachlorophenoxy)-phenol?

  • Methodological Answer : Hydroxyl radical (·OH)-based AOPs, such as Fenton reactions (Fe²⁺/H₂O₂), degrade the compound via electrophilic attack on aromatic rings. Kinetic studies show optimal degradation at pH 3–4, with rate constants (k) for ·OH reactions ranging from 2–5 × 10⁹ M⁻¹s⁻¹. UV/H₂O₂ systems enhance mineralization efficiency (>90% TOC removal) but require catalyst recovery to minimize secondary waste .

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